molecular formula C16H20BNO4 B578288 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate CAS No. 1256358-96-9

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Cat. No.: B578288
CAS No.: 1256358-96-9
M. Wt: 301.149
InChI Key: AETVWKXUGGMYGA-UHFFFAOYSA-N
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Description

“Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate” is a chemical compound. It is related to other compounds such as “N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester” and "2-Methyl-2-propanyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1 (2H)-pyridinecarboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, “N - [2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” has been synthesized by the Miyaura borylation and sulfonylation reactions . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the crystal structure of “N - [2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” has been studied by X-ray diffraction and conformational analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate” has a molecular formula of C16H28BNO4 and a molecular weight of 309.21. It is a crystal with a melting point of 116°C .

Scientific Research Applications

  • Molecular Structure Analysis and Conformational Studies : Studies have synthesized and analyzed the molecular structures of compounds related to Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate. These analyses include crystal structure determination, conformational analysis using Density Functional Theory (DFT), and investigation of physicochemical properties (Huang et al., 2021) (Huang et al., 2021).

  • Synthesis and Vibrational Properties Studies : Research has been conducted on the synthesis of related compounds and their vibrational properties, providing insights into their molecular behavior and potential applications in various fields (Wu et al., 2021).

  • Biological Activity Studies : Certain derivatives of this compound have been studied for their biological activities. For instance, research on Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives has explored their cytotoxicity against cancer cell lines and bacteria (Phutdhawong et al., 2019).

  • Synthesis of Related Compounds for Drug Development : Studies have synthesized and characterized various compounds structurally related to this compound, exploring their potential applications in drug development, such as intermediates in the synthesis of biologically active compounds (Kong et al., 2016).

  • Antimicrobial and Anticancer Evaluation : Certain indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential, highlighting the broad scope of research in the area of compounds structurally similar to this compound (Sharma et al., 2012).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” causes skin irritation, serious eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-8-10(14(19)20-5)6-7-12(11)18-13/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVWKXUGGMYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681931
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-96-9
Record name 1H-Indole-5-carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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